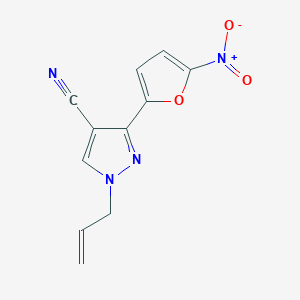
3-(5-Nitrofuran-2-yl)-1-(prop-2-en-1-yl)-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Allyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions. One possible synthetic route could include the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a suitable 1,3-dicarbonyl compound.
Introduction of the nitrofuran moiety: This step may involve nitration of a furan derivative followed by coupling with the pyrazole ring.
Addition of the allyl group: This can be done through an allylation reaction using an allyl halide.
Formation of the carbonitrile group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Allyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazoles.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of other heterocyclic compounds.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use as a precursor in the manufacture of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Allyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitrofuran moiety may be involved in redox reactions, while the pyrazole ring could participate in hydrogen bonding or π-π interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
1-Allyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-5-carbonitrile: Similar structure but with a different position of the carbonitrile group.
1-Allyl-3-(5-nitrothiophene-2-yl)-1H-pyrazole-4-carbonitrile: Similar structure but with a thiophene ring instead of a furan ring.
Properties
CAS No. |
61620-64-2 |
|---|---|
Molecular Formula |
C11H8N4O3 |
Molecular Weight |
244.21 g/mol |
IUPAC Name |
3-(5-nitrofuran-2-yl)-1-prop-2-enylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C11H8N4O3/c1-2-5-14-7-8(6-12)11(13-14)9-3-4-10(18-9)15(16)17/h2-4,7H,1,5H2 |
InChI Key |
HJNTXNPYANCNQM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C=C(C(=N1)C2=CC=C(O2)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


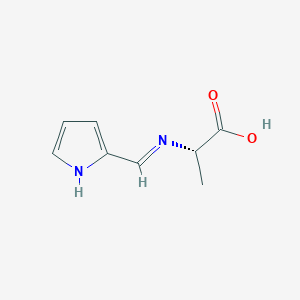
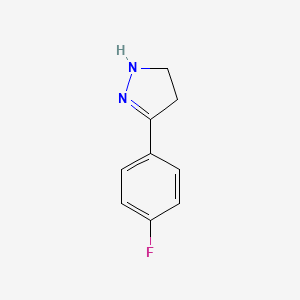
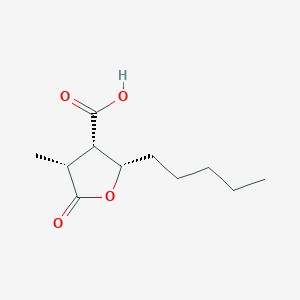

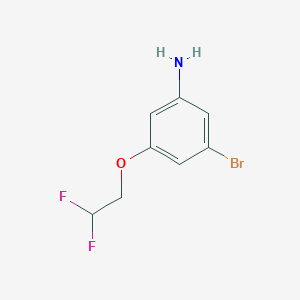
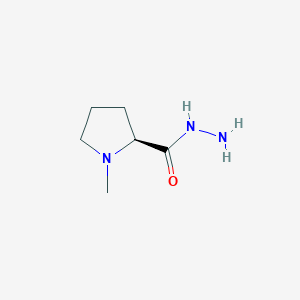
![4-Fluorobenzo[d]oxazole-2-carbonitrile](/img/structure/B12873818.png)
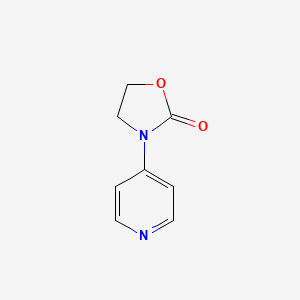
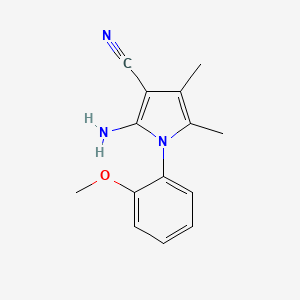

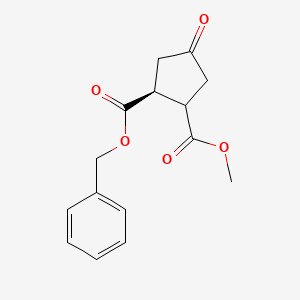
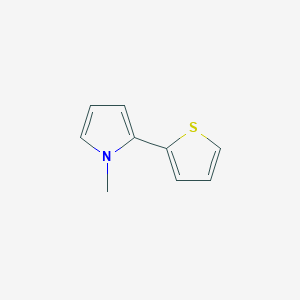
![Benzo[d]isoxazole-3,4-diamine hydrochloride](/img/structure/B12873863.png)
![3-Benzyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12873864.png)
